molecular formula C10H10F3N B3054586 N-Allyl-3-(trifluoromethyl)aniline CAS No. 61219-93-0

N-Allyl-3-(trifluoromethyl)aniline

Cat. No. B3054586
CAS RN: 61219-93-0
M. Wt: 201.19 g/mol
InChI Key: DGJLLKBHFCFOOZ-UHFFFAOYSA-N
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Description

N-Allyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3N . It is related to Flurochloridon, which can be used in herbicidal compositions to control weed in crop fields .


Synthesis Analysis

The synthesis of this compound involves the condensation of meta-bromo-trifluoromethyl benzene with allylamine in the presence of a nickel (II) catalyst . This process is a significant improvement over previous methods, which required multiple stages and the use of protected intermediates .


Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethyl group (-CF3) and an allyl group (-CH2-CH=CH2) attached to an aniline (C6H5NH2) molecule . The average mass of the molecule is 201.188 Da .


Chemical Reactions Analysis

This compound can participate in trifluoromethylarylation reactions of alkenes . This reaction involves the use of anilines and allows for the functionalization of alkenes .

Scientific Research Applications

Catalytic Applications

  • Catalysis of Allylic Alcohols : The (pi-allyl)palladium complex, containing sp2-hybridized phosphorus ligand, efficiently catalyzes the direct conversion of allylic alcohols. This process includes N-Allylation of aniline at room temperature, producing monoallylated anilines with high yields (Ozawa et al., 2002).

  • Deallylation of Allyl Ethers : The palladium triflate bearing a specific cyclobutene ligand efficiently catalyzes the deallylation of a variety of allyl ethers in aniline, yielding corresponding alcohols under mild conditions (Murakami et al., 2004).

Synthesis Processes

  • Optimized Synthesis of N-Allyl Aniline : The synthesis process for N-allyl aniline, involving 3-propylene bromide and aniline, has been optimized for fast reaction states and high yield, important for industrial applications (Yang Wen-long, 2011).

  • Selective Monoallylation Using Solid Catalyst : A selective monoallylation process of aniline to N-allyl aniline was developed using a zirconium dioxide-supported tungsten oxide solid catalyst. This method is significant for continuous and selective flow syntheses with high selectivity (Kon et al., 2022).

Chemical Transformations

  • Aromatic 3-aza-Cope Rearrangement : N-Allyl-2-methyl aniline undergoes the 3-aza-Cope rearrangement in the presence of various zeolites, yielding indoline derivatives. This transformation is significant for the production of complex organic compounds (Sreekumar & Padmakumar, 1996).

  • Hydroamination Process : An efficient hydroamination process of primary aryl amines with 1,1-dimethylallene was developed using a palladium complex, producing allylic amine products. This method is notable for its atom efficiency and mild reaction conditions (Beck & Schmidt, 2012).

  • Ir-Catalyzed Intramolecular Asymmetric Allylic Substitution : A highly enantioselective intramolecular Friedel-Crafts-type allylic alkylation of aniline derivatives was achieved using an iridium catalyst. This method is crucial for producing various tetrahydroisoquinilin-5-amines (Zhao et al., 2017).

Safety and Hazards

The safety data sheet for 3-(Trifluoromethyl)aniline, a related compound, indicates that it is a combustible liquid that can cause skin and eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for N-Allyl-3-(trifluoromethyl)aniline could involve further exploration of its potential uses in herbicidal compositions . Additionally, the development of more efficient and economical synthetic methods could be a focus of future research .

properties

IUPAC Name

N-prop-2-enyl-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h2-5,7,14H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJLLKBHFCFOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210137
Record name N-Allyl-3-(trifluoromethyl)aniline
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Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61219-93-0
Record name N-2-Propen-1-yl-3-(trifluoromethyl)benzenamine
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Record name N-Allyl-3-(trifluoromethyl)aniline
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Record name N-Allyl-3-(trifluoromethyl)aniline
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Record name N-allyl-3-(trifluoromethyl)aniline
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Record name N-ALLYL-3-(TRIFLUOROMETHYL)ANILINE
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Synthesis routes and methods I

Procedure details

Sodium carbonate (318 g; 3 moles), water (0.5 liter), meta-trifluoromethylaniline (966 g; 6 moles) and triethylamine (20 g; 0.2 mole) were introduced, in an inert atmosphere, into a 2 liter round flask. The reaction medium was heated to a temperature of 50° C. with good stirring. Allyl chloride (230 g; 3 moles) was then introduced over approximately a 4 hour period. The temperature increased from 50° C. to 70° C. during the addition of allyl chloride. The reaction mass was then heated to a temperature of 100° C. for 1 hour before being cooled to about 50° C. After washing with water and phase separation, the organic phase was distilled under vacuum (5,000 Pa). This resulted in the separation of unconverted m-trifluoromethylaniline (540 g; 3.35 moles) from N-allyl-meta-trifluoromethylaniline (367 g; 1.83 moles), which corresponds to a 61% yield based on allyl chloride and a 70% yield based on meta-trifluoromethylaniline. The mass/volume output was 245 gel of reaction medium.
Quantity
318 g
Type
reactant
Reaction Step One
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966 g
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reactant
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20 g
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reactant
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Quantity
0.5 L
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230 g
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Toluene (1,830 g) and m-trifluoromethylaniline (1,127 g; 7 moles) were introduced in an inert atmosphere into a 6 liter round flask. The reaction medium was stirred and heated to a temperature of 110° C. At that temperature, allyl chloride (382.5 g; 5 moles) and triethylamine (506 g; 5 moles) were added in parallel, over approximately 3 hours, with a lead of the order of 10% for allyl chloride. When the addition was complete, the reaction medium was maintained at a temperature of 115° C. for 1 hour and was then cooled to a temperature 30° C. The reaction mass was washed with water (4 washes with a total of 1.3 liter of water), to extract triethylamine hydrochloride. The organic phase was then distilled at atmospheric pressure and then under reduced pressure (<3,000 Pa). This resulted in the separation of toluene and unconverted m-trifluoromethylaniline (460 g; 2.86 moles) from N-allyl-m-trifluoromethylaniline (588 g; 2.92 moles), which corresponds to a 57% yield based on allyl chloride and 70% based on converted m-trifluoromethylaniline.
Quantity
382.5 g
Type
reactant
Reaction Step One
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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7 mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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